1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with various applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions such as the Suzuki-Miyaura reaction . For example, a compound was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical and Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Sigma Receptor Ligands
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives exhibit significant affinity and selectivity for sigma receptors, particularly the sigma 2 subtype. These compounds have been synthesized and evaluated, demonstrating that structural factors such as N-substituent size significantly influence sigma 1/sigma 2 affinity and selectivity. Medium-sized N-substituents result in potent but unselective compounds, while specific modifications can produce high affinity for sigma 2 receptors with notable selectivity. These findings suggest applications in developing sigma receptor ligands for research and therapeutic purposes (Moltzen, Perregaard, & Meier, 1995).
Neurokinin Receptor Antagonists
Compounds possessing the spiro[isobenzofuran-1(3H),4'-piperidine] scaffold have been identified as potential neurokinin receptor antagonists, with specific interest in NK2 receptor antagonism. These findings highlight the relevance of the spiro-substituted piperidine structure in binding with the NK2 receptor and suggest their utility in designing novel antagonists for NK2 or dual NK1-NK2 receptor antagonists (Kubota et al., 1998).
Potential CNS Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Initial studies were motivated by the recognition of common structural motifs in known antidepressants. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, indicating their potential as CNS agents. The research underscores the importance of specific structural components, such as the 3-phenyl group and the basic nature of nitrogen, in their activity (Bauer et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16(12-13-4-3-11-23-13)19-9-7-18(8-10-19)15-6-2-1-5-14(15)17(21)22-18/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYKCKHVGYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.